Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)-
Overview
Description
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- is a complex organic compound with a unique structure that includes multiple methoxy and propoxy groups, as well as a sulfonylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- typically involves multiple steps, including the formation of the oxolan ring and the introduction of the sulfonylethanol group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- can undergo various types of chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized under specific conditions.
Reduction: The sulfonylethanol group can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids, while reduction of the sulfonylethanol group can produce alcohol derivatives.
Scientific Research Applications
Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanol, 2-((3-methoxy-2-propoxy-5-((2R,5R)-tetrahydro-5-(3,4,5-trimethoxyphenyl)-2-furanyl)phenyl)sulfonyl)- include other sulfonylethanol derivatives and compounds with similar aromatic and oxolan structures.
Uniqueness
What sets this compound apart is its combination of methoxy, propoxy, and sulfonylethanol groups, which confer unique chemical and biological properties
Properties
CAS No. |
143490-81-7 |
---|---|
Molecular Formula |
C25H34O9S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol |
InChI |
InChI=1S/C25H34O9S/c1-6-10-33-25-22(31-4)14-17(15-23(25)35(27,28)11-9-26)19-8-7-18(34-19)16-12-20(29-2)24(32-5)21(13-16)30-3/h12-15,18-19,26H,6-11H2,1-5H3/t18-,19-/m1/s1 |
InChI Key |
WXIDMVGKJBAEFP-RTBURBONSA-N |
SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)[C@H]2CC[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)CCO)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
143490-81-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-((3-methoxy-5-(2-hydroxyethylsulfonyl)-4-propoxyl)-phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran 2-(3-methoxy-4-propoxy-5-(ethanolsulphonyl)phenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran L 668,750 L 668750 L 680573 L 680574 L-668750 L-680573 L-680574 MK 287 MK 287, (2R-trans)-isomer MK 287, (trans-(+-))-isomer MK-287 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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